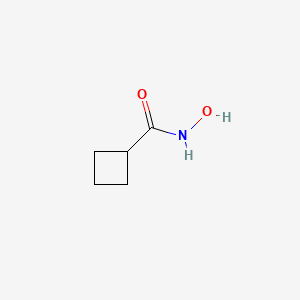
N-hydroxycyclobutanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-hydroxycyclobutanecarboxamide is a chemical compound with the molecular formula C5H9NO2 . It has a molecular weight of 115.13 and is typically found in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H9NO2/c7-5(6-8)4-2-1-3-4/h4,8H,1-3H2,(H,6,7) . The compound has an average mass of 115.131 Da and a monoisotopic mass of 115.063332 Da .Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature .Wissenschaftliche Forschungsanwendungen
1. FTO Protein Inhibition
N-(5-Chloro-2,4-dihydroxyphenyl)-1-phenylcyclobutanecarboxamide, a derivative of N-hydroxycyclobutanecarboxamide, has been identified as an inhibitor of the fat mass and obesity-associated protein (FTO). This discovery is significant for understanding obesity and related diseases. The crystal structure of human FTO with this compound revealed a novel binding site, providing insights into the development of selective FTO inhibitors (Wu He et al., 2015).
2. Potential Use in Neutron Capture Therapy
A boronated aminocyclobutanecarboxylic acid derivative was synthesized for potential use in neutron capture therapy, an advanced cancer treatment method. This research involved creating a molecule modeled after 1-aminocyclobutanecarboxylic acid, known for its high uptake in brain tumors (G. Kabalka & Min-Liang Yao, 2003).
3. Photochemical Reactions in Crystal Structures
The photochemical reactions of N,N-diallyl-2-quinolone-3-carboxamides, related to cyclobutanecarboxamide, have been explored. These studies have shown the potential for creating chiral crystals and understanding the transfer of molecular chirality in photochemical processes (Fumitoshi Yagishita et al., 2011).
4. Enzymatic Hydrolysis and Chemical Stability Studies
Research on the hydrolysis kinetics and enzymatic cleavage of various N-acyl and N-alkoxycarbonyl derivatives of benzamide and similar compounds has provided insights into their suitability as prodrugs. These studies are critical for drug development processes (A. H. Kahns & H. Bundgaard, 1991).
5. Development of Biomimetic Composites
Research involving nano-hydroxyapatite and poly(hexamethylene adipamide) composites has been conducted to develop new biomimetic materials. This research is significant for applications in bone repair and regeneration (Xue-jiang Wang et al., 2002).
6. Coordination Chemistry for Bio-inspired Catalysis
Studies on the coordination chemistry of carboxamide 'Nx' ligands, including those related to this compound, have provided valuable insights for bio-inspired catalysis. This research is crucial for understanding and developing new catalytic processes in biochemistry (Chakadola Panda et al., 2020).
Safety and Hazards
Zukünftige Richtungen
While specific future directions for N-hydroxycyclobutanecarboxamide are not available in the retrieved data, it’s worth noting that the field of controlled drug delivery, which could potentially involve compounds like this compound, is rapidly evolving . The development of smart and stimuli-responsive delivery systems using intelligent biomaterials is one of the key areas of focus .
Eigenschaften
IUPAC Name |
N-hydroxycyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c7-5(6-8)4-2-1-3-4/h4,8H,1-3H2,(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUYLKDICZHTKBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-(2-Methoxyphenyl)-4-methyl-2-[(3-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
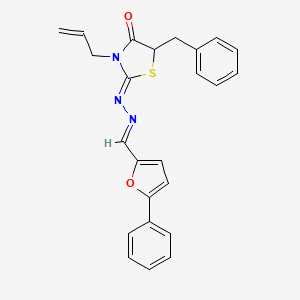
![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2927839.png)
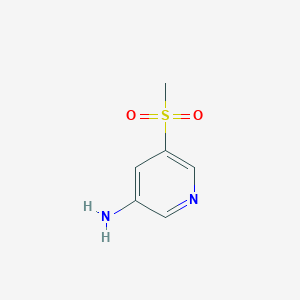
![3-[(4-chlorophenyl)sulfanyl]-1-(4-fluoro-3-nitrophenyl)dihydro-1H-pyrrole-2,5-dione](/img/structure/B2927841.png)

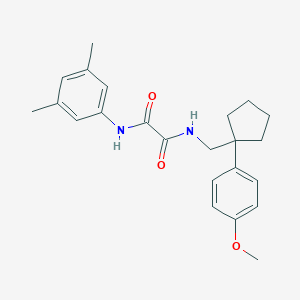
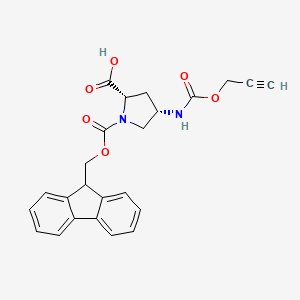
![1-benzyl-N-isobutyl-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2927846.png)
![N-[2-(4-Fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]but-2-ynamide](/img/structure/B2927848.png)
![3-{5-[(3-Chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-2-[(4-chlorophenyl)sulfanyl]pyridine](/img/structure/B2927851.png)
![4-methoxy-N-(2-(6-((2-oxo-2-phenylethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2927855.png)
![4-[(3-Methylmorpholin-4-yl)methyl]aniline](/img/structure/B2927857.png)

